molecular formula C11H9BrN2 B1283094 5'-Bromo-5-methyl-[2,2']bipyridinyl CAS No. 1187163-83-2

5'-Bromo-5-methyl-[2,2']bipyridinyl

Cat. No.: B1283094
CAS No.: 1187163-83-2
M. Wt: 249.11 g/mol
InChI Key: LMIGNMKZAPNHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Bromo-5-methyl-[2,2’]bipyridinyl is a bipyridine derivative characterized by the presence of a bromine atom and a methyl group on the bipyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-5-methyl-[2,2’]bipyridinyl typically involves the bromination of 5-methyl-[2,2’]bipyridinyl. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 5’-Bromo-5-methyl-[2,2’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-5-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often more complex bipyridine derivatives, which can be used as ligands in coordination chemistry and catalysis .

Scientific Research Applications

5’-Bromo-5-methyl-[2,2’]bipyridinyl has a wide range of applications in scientific research:

    Chemistry: Used as a ligand

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-10(13-6-8)11-5-3-9(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIGNMKZAPNHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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